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Compound Name:
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isopropoxyphenylboronic acid

Cat. No.: B3021420 Get Quote

An In-Depth Technical Guide to 3-Fluoro-5-isopropoxyphenylboronic acid: Synthesis,

Properties, and Applications in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the vast

arsenal of reagents available to chemists, arylboronic acids have emerged as a "privileged"

class of compounds.[1] Their remarkable stability, low toxicity, and versatile reactivity make

them indispensable intermediates in synthetic chemistry.[1] First synthesized in 1860, their true

potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most

notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2][3] This reaction has become

one of the most frequently used carbon-carbon bond-forming methods in the pharmaceutical

industry.[4]

This guide focuses on a particularly valuable, functionalized reagent: 3-Fluoro-5-
isopropoxyphenylboronic acid. The incorporation of a fluorine atom and an isopropoxy group

onto the phenylboronic acid scaffold is a deliberate design choice aimed at conferring

advantageous properties to target molecules. Fluorine substitution is a well-established

strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][5] The isopropoxy

group further modulates solubility and steric profile, providing chemists with a powerful tool to

fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
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As a Senior Application Scientist, this document serves as a comprehensive technical resource

for researchers, chemists, and drug development professionals. It moves beyond simple data

recitation to provide field-proven insights into the synthesis, handling, and strategic application

of this versatile building block, grounded in authoritative scientific principles.

Part 1: Physicochemical Properties and Structural
Analysis
A thorough understanding of a reagent's properties is the foundation of its effective use. 3-
Fluoro-5-isopropoxyphenylboronic acid is a white to off-white solid at room temperature.[6]

Its key identifiers and properties are summarized below.

Property Value Source

CAS Number 1195945-65-3 [7]

Molecular Formula C₉H₁₂BFO₃ [6]

Molecular Weight 198.00 g/mol [6]

Physical Form Solid [6]

InChI Key
HJJYROZZJOJOOW-

UHFFFAOYSA-N
[6]

SMILES CC(C)Oc1cc(F)cc(c1)B(O)O [6]

The structure contains a boronic acid group (-B(OH)₂), which is key to its reactivity. This group

is an electrophilic Lewis acid, but its reactivity in cross-coupling is unlocked upon activation with

a base. The fluorine and isopropoxy groups at the meta positions influence the electronic

nature and steric profile of the aromatic ring.

Caption: Chemical structure of 3-Fluoro-5-isopropoxyphenylboronic acid.

Part 2: Synthesis Protocol and Mechanistic Insights
The synthesis of arylboronic acids is a well-established process in organic chemistry. A

common and reliable method involves the lithiation of an aryl halide followed by quenching with

a borate ester and subsequent acidic hydrolysis.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b3021420?utm_src=pdf-body
https://www.benchchem.com/product/b3021420?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://m.chemicalbook.com/ProductChemicalPropertiesCB03163922_EN.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds005725
https://www.benchchem.com/product/b3021420?utm_src=pdf-body
https://patents.google.com/patent/CN103951688A/en
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis
Objective: To synthesize 3-Fluoro-5-isopropoxyphenylboronic acid from 1-bromo-3-fluoro-5-

isopropoxybenzene.

Materials:

1-bromo-3-fluoro-5-isopropoxybenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

Hydrochloric acid (1 M)

Ethyl acetate

n-Hexane

Anhydrous magnesium sulfate

Nitrogen gas supply

Standard glassware for anhydrous reactions

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen

throughout the reaction.

Initial Solution: Dissolve 1-bromo-3-fluoro-5-isopropoxybenzene (1.0 eq) in anhydrous THF.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining

the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
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Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below

-70 °C.

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight (approx. 12-16 hours).

Quenching & pH Adjustment: Cool the mixture in an ice bath and quench the reaction by

slowly adding 1 M HCl until the pH of the aqueous layer is between 5 and 6.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: The crude product is typically a solid. Purify by recrystallization or by stirring with

n-hexane at room temperature to wash away impurities, followed by filtration to yield the

target compound.

Causality and Expert Insights
Why Anhydrous Conditions? Organolithium reagents like n-BuLi are extremely strong bases

and will readily react with any protic source, especially water. Failure to maintain strictly

anhydrous conditions will quench the reagent and halt the reaction.

Why -78 °C? The initial lithiation step is highly exothermic. Low temperatures are critical to

prevent side reactions, such as ortho-lithiation or decomposition of the organolithium

species.

Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate as it is

less susceptible to multiple additions from the organolithium reagent due to its greater steric

hindrance.

Acidic Workup: The hydrolysis of the borate ester intermediate to the final boronic acid is

facilitated by mild acidic conditions.

Caption: Workflow for the synthesis of 3-Fluoro-5-isopropoxyphenylboronic acid.
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Part 3: Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 3-Fluoro-5-isopropoxyphenylboronic acid is its use in the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forges a new

carbon-carbon bond between the boronic acid and an organic halide or triflate, providing

access to a vast array of complex biaryl structures.[2][10]

Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 3-Fluoro-5-isopropoxyphenylboronic acid with an aryl bromide (e.g., 4-

bromoanisole).

Materials:

3-Fluoro-5-isopropoxyphenylboronic acid (1.2 eq)

4-Bromoanisole (1.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Nitrogen gas supply

Procedure:

Setup: To a round-bottom flask, add the aryl bromide, 3-Fluoro-5-
isopropoxyphenylboronic acid, and potassium carbonate.

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 10-15 minutes.

Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the palladium catalyst

followed by the degassed dioxane/water solvent mixture.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and

concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insights on Critical Parameters
The Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[10]

For more challenging substrates, other catalysts with specialized phosphine ligands (e.g.,

SPhos, XPhos) may be required to improve reaction efficiency.

The Base: The base is crucial. It reacts with the boronic acid to form a more nucleophilic

boronate species ("ate complex"), which is necessary for the key transmetalation step in the

catalytic cycle.[10][11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly

impact yield and reaction time, with stronger bases often accelerating the reaction.

The Solvent: A mixture of an organic solvent (like dioxane or THF) and water is common.

The organic solvent solubilizes the organic reagents and catalyst, while water helps dissolve

the inorganic base.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Safety, Handling, and Storage
Scientific integrity requires a commitment to safety. While boronic acids are generally

considered to have low toxicity, proper handling is essential.[1]

Hazards: Similar arylboronic acids are classified as causing skin and eye irritation and may

cause respiratory irritation.[12][13] Some are harmful if swallowed.[6][14]

Handling:

Always handle in a well-ventilated area or a chemical fume hood.[15]

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.[13][14]

Avoid creating dust when handling the solid material.[12]
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Storage:

Store in a tightly sealed container to protect from moisture and air.

For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at

refrigerated temperatures (2-8 °C) is recommended.

Conclusion
3-Fluoro-5-isopropoxyphenylboronic acid is more than just a chemical intermediate; it is a

strategic tool for molecular design. Its carefully functionalized structure provides a direct route

to introduce fluorine and isopropoxy motifs, enabling chemists to precisely modulate the

properties of complex molecules. Mastery of its synthesis and application, particularly in the

robust and reliable Suzuki-Miyaura coupling, empowers researchers to accelerate the

discovery of new chemical entities. As the demand for more sophisticated and effective

pharmaceuticals grows, the importance of such well-designed building blocks will only continue

to increase, making this compound a valuable asset in any drug discovery program.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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